molecular formula C8H8ClNO B8098196 2-Chloro-5-cyclopropoxypyridine

2-Chloro-5-cyclopropoxypyridine

Cat. No.: B8098196
M. Wt: 169.61 g/mol
InChI Key: KBEPRWGJSYMOHR-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropoxypyridine is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a cyclopropoxy group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclopropoxypyridine typically involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopropoxy group. The general reaction scheme is as follows:

2-Chloropyridine+CyclopropanolBase, RefluxThis compound\text{2-Chloropyridine} + \text{Cyclopropanol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+CyclopropanolBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-cyclopropoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-Chloro-5-cyclopropoxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropoxy group and the chlorine atom play crucial roles in determining the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-ethoxypyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-5-cyclopropyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8-4-3-7(5-10-8)11-6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEPRWGJSYMOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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